molecular formula C20H16N4O4 B2888720 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1251711-86-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2888720
CAS RN: 1251711-86-0
M. Wt: 376.372
InChI Key: XABXFWZZMWYAGK-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Azetidine Derivatives

    Azetidine and related derivatives like pyrrolidine and piperidine have been explored for their potential as selective serotonin receptor agonists, hinting at their possible medical applications, particularly in migraine treatment (Habernickel, 2001).

  • Cyclization Reactions

    The compound may be involved in addition and cyclization reactions, as seen in similar structures, leading to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are important in the synthesis of various heterocyclic compounds (Huang & Wamhoff, 1984).

  • Synthesis of Pyrazolopyrimidines

    A similar compound has been used in the synthesis of pyrazolopyrimidines, which were evaluated for anticancer and anti-5-lipoxygenase activities, suggesting its potential in developing novel therapeutics (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity

    Compounds with a similar structure have demonstrated significant antimicrobial activity against various strains of bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Abbas et al., 2014).

  • Antioxidant Activity

    A compound with a similar structure showed high antioxidant activities, indicating the potential of these compounds in antioxidant applications and possibly in the management of oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Electronic Applications

  • Organic Light-Emitting Diodes (OLEDs): The compound's structural analogues have been used in the development of OLEDs, suggesting its potential application in the field of electronic materials and devices (Wang et al., 2001).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-18(4-2-13-1-3-16-17(9-13)27-12-26-16)24-10-15(11-24)20-22-19(23-28-20)14-5-7-21-8-6-14/h1-9,15H,10-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXFWZZMWYAGK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

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